molecular formula C5H10Cl2O4 B14353738 2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol CAS No. 95684-29-0

2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol

Cat. No.: B14353738
CAS No.: 95684-29-0
M. Wt: 205.03 g/mol
InChI Key: QUCWUTFTPFNDTG-UHFFFAOYSA-N
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Description

2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol is an organic compound that features both chloro and peroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol typically involves the reaction of 2-chloro-1-methoxyethanol with a suitable peroxidizing agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the peroxy bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over the reaction conditions and can lead to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The peroxy group can participate in oxidation reactions, potentially forming more oxidized products.

    Reduction: The compound can be reduced to form simpler alcohols and chlorinated compounds.

    Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the peroxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized compounds, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peroxy compounds and as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying oxidative stress and its effects on biological systems.

    Industry: The compound can be used in the production of polymers and other materials that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol exerts its effects involves the formation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative modifications of proteins, lipids, and nucleic acids. The pathways involved in these processes are complex and can vary depending on the specific context and conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol apart is its peroxy group, which imparts unique oxidative properties. This makes it particularly valuable in applications requiring controlled oxidation reactions and the generation of reactive oxygen species.

Properties

CAS No.

95684-29-0

Molecular Formula

C5H10Cl2O4

Molecular Weight

205.03 g/mol

IUPAC Name

2-chloro-1-(2-chloro-1-methoxyethyl)peroxyethanol

InChI

InChI=1S/C5H10Cl2O4/c1-9-5(3-7)11-10-4(8)2-6/h4-5,8H,2-3H2,1H3

InChI Key

QUCWUTFTPFNDTG-UHFFFAOYSA-N

Canonical SMILES

COC(CCl)OOC(CCl)O

Origin of Product

United States

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